REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([O:28][CH3:29])=[CH:11][C:12]([N+:25]([O-:27])=[O:26])=[C:13]([CH:24]=1)[C:14]([O:16]CC1C=CC=CC=1)=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CCO.O>[CH2:1]([O:8][C:9]1[C:10]([O:28][CH3:29])=[CH:11][C:12]([N+:25]([O-:27])=[O:26])=[C:13]([CH:24]=1)[C:14]([OH:16])=[O:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)OCC2=CC=CC=C2)C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
4.27 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4.27 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (2×25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.37 mmol | |
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |